2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Description
This compound belongs to the benzothiazole-acetamide class, characterized by a benzothiazole core linked to a substituted phenoxy group via an acetamide bridge. Key structural features include:
- Benzothiazole substituent: A methanesulfonyl (-SO₂CH₃) group at the 6-position, which is strongly electron-withdrawing and may enhance target binding through polar interactions.
- Phenoxy substituent: 3,4-Dimethyl groups on the phenyl ring, contributing to lipophilicity and steric bulk.
Properties
Molecular Formula |
C18H18N2O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-4-5-13(8-12(11)2)24-10-17(21)20-18-19-15-7-6-14(26(3,22)23)9-16(15)25-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
VCNXQMHXBKWLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Sulfonylation: The benzothiazole derivative is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The 3,4-dimethylphenol is reacted with a suitable halogenated acetic acid derivative to form the ether linkage.
Amidation: Finally, the sulfonylated benzothiazole is coupled with the etherified acetic acid derivative under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and benzothiazole groups are key functional moieties that can interact with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The table below summarizes key analogs, their substituents, and bioactivity:
Structure-Activity Relationships (SAR)
Benzothiazole Substituents
- Electron-Withdrawing Groups (EWGs): The 6-CF₃ group in BTA enhances CK-1δ binding (GlideXP = -3.78 kcal/mol) due to its strong electron-withdrawing nature and hydrophobic interactions .
- Methoxy vs. Methanesulfonyl :
Phenoxy/Aryl Substituents
- Methoxy vs. Methyl Groups: BTA’s 3,4,5-trimethoxyphenyl group provides hydrogen-bonding sites, critical for kinase inhibition .
Acetamide Linker Modifications
Pharmacological and Physicochemical Properties
- Binding Affinity: BTA’s high pIC₅₀ (7.8) correlates with its trimethoxyphenyl and CF₃ substituents, suggesting that the target compound’s dimethylphenoxy and SO₂CH₃ groups may require optimization for similar potency .
- Synthetic Accessibility : Analogs like BZ-IV are synthesized via coupling reactions (e.g., chloroacetamide with N-methylpiperazine), a method likely applicable to the target compound .
Key Research Findings
- CK-1δ Inhibition : BTA and its analogs demonstrate that EWGs on benzothiazole and methoxy-rich aryl groups optimize kinase binding .
- PI3K Targeting : A methylsulfanyl-containing benzothiazole () showed docking compatibility with PI3K, suggesting the target’s SO₂CH₃ group may also bind this enzyme .
- Anticancer Activity : Piperazinyl-substituted benzothiazoles (BZ-IV) highlight the role of nitrogen-rich substituents in anticancer drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
